molecular formula C18H15F2N3O2 B6552584 (3-fluorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040656-03-8

(3-fluorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552584
CAS No.: 1040656-03-8
M. Wt: 343.3 g/mol
InChI Key: PWYJVRFLAIIOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 3-fluoro-4-methylphenyl group at position 1, and a (3-fluorophenyl)methyl ester at position 2. Its molecular structure combines electron-withdrawing fluorine atoms and lipophilic methyl groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

(3-fluorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-11-6-7-15(9-16(11)20)23-12(2)17(21-22-23)18(24)25-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYJVRFLAIIOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

Several triazole-based compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties/Applications
1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Carboxamide group replaces carboxylate ester 342.34 Potential kinase inhibition activity
2-[1-(3-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide Thiazole ring fused to triazole; trifluoromethyl group 518.54 Enhanced metabolic stability
4-Fluoro-1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole Methoxybenzyl substituent; lacks ester functionality 313.33 Antimicrobial activity (inferred)
(E)-1-(1-(3,4-Dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one α,β-unsaturated ketone; dichlorophenyl group 415.27 Anticandidal activity (reported)

Key Observations :

  • Carboxamide vs.
  • Fluorine Substitution: The target compound’s dual fluorine atoms likely confer greater metabolic stability compared to non-fluorinated analogues (e.g., ), as fluorine reduces susceptibility to oxidative degradation .
  • Heterocyclic Fusion : Compounds with fused rings (e.g., thiazole-triazole hybrid in ) display broader pharmacological profiles but may suffer from synthetic complexity.
Crystallographic and Spectroscopic Characterization
  • X-ray Crystallography : SHELX software () is widely used to resolve triazole derivatives’ crystal structures, revealing planar triazole cores and substituent-dependent packing motifs.
  • NMR Spectroscopy : ¹H-NMR of the target compound would show characteristic signals for triazole protons (~δ 8.1–8.3 ppm), fluorophenyl groups (~δ 7.2–7.6 ppm), and methyl esters (~δ 3.9–4.1 ppm for -OCH₂-) .

Critical Analysis of Evidence Gaps

  • Limited experimental data (e.g., biological assays, pharmacokinetics) directly for the target compound necessitate extrapolation from analogues.
  • Structural variations in substituents (e.g., trifluoromethyl in vs. methyl in the target compound) complicate direct comparisons of bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.